4-Azetidinomethyl-4'-trifluoromethylbenzophenone
CAS No.: 898756-86-0
Cat. No.: VC2478188
Molecular Formula: C18H16F3NO
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898756-86-0 |
|---|---|
| Molecular Formula | C18H16F3NO |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2 |
| Standard InChI Key | GOMYSXORGHLJOG-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structure
Molecular Properties
4-Azetidinomethyl-4'-trifluoromethylbenzophenone presents a well-defined molecular composition with specific chemical properties that distinguish it from other benzophenone derivatives. The compound consists of two substituted phenyl rings connected by a carbonyl group, forming the benzophenone backbone. One phenyl ring bears an azetidinomethyl group (a four-membered nitrogen-containing ring attached via a methylene bridge), while the other phenyl ring contains a trifluoromethyl substituent, contributing to the compound's unique chemical behavior and potential applications .
Structural Characteristics
The compound features several key structural elements that define its chemical behavior:
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A benzophenone core consisting of two phenyl rings connected by a carbonyl (C=O) group
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An azetidinomethyl substituent (a four-membered nitrogen heterocycle attached via a methylene bridge) at the para position of one phenyl ring
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A trifluoromethyl group at the para position of the second phenyl ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a relatively uncommon structural feature in pharmaceutical compounds. This structural element may confer specific conformational properties and reactivity patterns to the molecule. The trifluoromethyl group, known for its electron-withdrawing properties and metabolic stability, likely influences the electronic distribution within the molecule and may contribute to its interaction with biological targets .
Nomenclature and Identification
IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is [4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone. This systematic name describes the structural arrangement of atoms and functional groups within the molecule, following internationally accepted chemical naming conventions .
The compound is also known by several synonyms, including:
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(4-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
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1-({4-[4-(TRIFLUOROMETHYL)BENZOYL]PHENYL}METHYL)AZETIDINE
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[4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
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[4-(1-Azetidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone
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{4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Registry Numbers and Identifiers
For precise identification in chemical databases and literature, 4-Azetidinomethyl-4'-trifluoromethylbenzophenone is associated with specific registry numbers and chemical identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 898756-86-0 |
| PubChem CID | 24724417 |
| InChI | InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2 |
| InChIKey | GOMYSXORGHLJOG-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
| DSSTox Substance ID | DTXSID30642816 |
| Wikidata | Q82553968 |
The presence of the trifluoromethyl group likely contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs. The azetidine ring, being a basic nitrogen-containing heterocycle, would contribute to the compound's behavior as a weak base and may influence its solubility profile and potential for ionic interactions .
Research Status and Data Limitations
The available search results indicate that while 4-Azetidinomethyl-4'-trifluoromethylbenzophenone has been registered in chemical databases with complete structural information, comprehensive studies specifically focused on this compound appear limited in the accessible literature. The most recent modification to the compound's database entry was reported as April 5, 2025, suggesting ongoing curation of its chemical information .
Several research questions remain unanswered based on the available data:
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Has 4-Azetidinomethyl-4'-trifluoromethylbenzophenone been evaluated for specific biological activities?
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What are the established synthetic routes for this compound?
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Have structure-activity relationship studies been conducted with this compound or its close analogs?
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Does this compound have any documented applications in pharmaceutical research, materials science, or other fields?
These knowledge gaps highlight opportunities for future research efforts focused on this compound and its derivatives.
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